Thiophosphoenolpyruvate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
89232-34-8 |
|---|---|
Molecular Formula |
C3H3O5PS-2 |
Molecular Weight |
182.09 g/mol |
IUPAC Name |
2-dioxidophosphinothioyloxyprop-2-enoic acid |
InChI |
InChI=1S/C3H5O5PS/c1-2(3(4)5)8-9(6,7)10/h1H2,(H,4,5)(H2,6,7,10)/p-2 |
InChI Key |
DQDQCWVYWOACBY-UHFFFAOYSA-L |
SMILES |
C=C(C(=O)O)OP(=S)([O-])[O-] |
Canonical SMILES |
C=C(C(=O)O)OP(=S)([O-])[O-] |
Other CAS No. |
89232-34-8 |
Synonyms |
thiophosphoenolpyruvate |
Origin of Product |
United States |
Synthesis Methodologies for Academic and Research Purposes
Chemical Synthesis Approaches for Thiophosphoenolpyruvate Derivatives
Chemical synthesis provides a versatile platform for producing a variety of TPEP derivatives. impactfactor.orgmdpi.comfrontiersin.org A key method employed is the Perkow reaction, which allows for the synthesis of thio-analogs of phosphoenolpyruvate (B93156) from thiophosphites or dithiophosphites. lookchem.comtandfonline.com This approach is valuable for creating a range of derivatives with modifications to the phosphate (B84403) and carboxylate groups. researchgate.net
Achieving high purity in the chemical synthesis of TPEP derivatives is paramount for their use in sensitive biochemical assays. The Perkow reaction, for instance, involves the careful, slow addition of reagents like ethyl bromopyruvate to a solution of chlorodiethylphosphite in benzene (B151609) with triethylamine (B128534). tandfonline.com The reaction progress is monitored, and the resulting product is separated from byproducts, such as triethylamine hydrochloride, through filtration under an inert atmosphere like argon. tandfonline.com Subsequent removal of the solvent yields the crude product, which then undergoes further purification.
The synthesis of thiophene (B33073) derivatives, a related class of sulfur-containing compounds, also highlights the importance of controlled conditions. These syntheses often involve refluxing reactants for specific durations and then isolating the product by precipitation in ice-cold water, followed by washing and drying. impactfactor.org Spectroscopic techniques are then employed to confirm the structure and purity of the final compounds. impactfactor.org
The synthesis of chiral and isotopically labeled TPEP analogs is crucial for stereochemical and mechanistic studies of enzyme-catalyzed reactions. researchgate.netresearchgate.net For instance, [(S)-16O,17O]this compound has been synthesized and used to investigate the reaction mechanism of phosphoenolpyruvate carboxylase. researchgate.net The stereochemical outcome of the reaction, which proceeds with inversion of configuration at the phosphorus atom, helped to elucidate the enzyme's mechanism. researchgate.net
Isotopic labeling, using stable isotopes like deuterium (B1214612) (²H), ¹³C, and ¹⁵N, is a powerful tool in chemical and life sciences research. thieme-connect.desymeres.com These labeled compounds are synthesized either by using commercially available isotope-containing precursors or through exchange reactions, such as hydrogen/deuterium exchange. symeres.comsilantes.com The synthesis of stable isotope-labeled mRNA cap structures, for example, has been achieved using P(III)-amidite chemistry, enabling sensitive quantification in biological samples. nih.gov This highlights the sophisticated chemical strategies available for producing isotopically labeled biomolecules for detailed analytical studies. nih.gov
| Isotope | Application in Research |
| Deuterium (²H) | Studying kinetic isotope effects, drug metabolism, and pharmacokinetics. symeres.com |
| Carbon-13 (¹³C) | Elucidating reaction mechanisms, tracing metabolic pathways, and structural characterization using NMR. symeres.com |
| Nitrogen-15 (¹⁵N) | Similar to ¹³C, used in metabolic studies, proteomics, and NMR-based structural analysis. symeres.com |
| Oxygen-18 (¹⁸O) | Investigating the stereochemical course of enzymatic reactions, as demonstrated with [¹⁸O]thiophosphonopyruvate. researchgate.net |
Enzymatic Synthesis Strategies
Enzymatic synthesis offers a highly specific and efficient alternative to chemical methods for producing TPEP and its analogs. google.comnih.govembrapa.br These methods leverage the catalytic power of enzymes to achieve high yields and purity under mild reaction conditions. embrapa.br
Phosphotransferases are a class of enzymes that catalyze the transfer of phosphoryl groups. The phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS) is a well-studied example in bacteria, responsible for the uptake and phosphorylation of sugars. nih.gov While the native function of these enzymes is not the synthesis of TPEP, their catalytic machinery can be harnessed.
Research has shown that modified phosphotransferases can be employed for the synthesis of various phosphorylated compounds. For example, engineered DNA polymerases like KOD and Phusion have been used for the enzymatic preparation of modified oligonucleotides, including those with thiotriphosphate modifications. nih.gov This demonstrates the potential for using modified enzymes to synthesize specific thio-analogs.
Metabolic engineering provides a powerful platform for the biosynthesis of desired compounds by redesigning microbial metabolism. nih.govrsc.orgfrontiersin.orgmdpi.comnih.gov This involves the introduction and optimization of biosynthetic pathways in host organisms like E. coli to produce valuable chemicals from renewable resources. nih.gov
For the biosynthesis of compounds structurally related to TPEP, such as phosphonates, the key C-P bond-forming reaction is catalyzed by phosphoenolpyruvate mutase (Ppm), which converts PEP to phosphonopyruvate. researchgate.net By manipulating the expression of such enzymes and optimizing the metabolic fluxes towards precursor molecules, it is possible to establish microbial cell factories for the production of TPEP and its derivatives. Strategies often involve enhancing the biosynthesis of precursors, increasing the efficiency of product excretion, and minimizing degradation pathways. mdpi.com
Purification and Characterization Techniques for Research-Grade this compound
Following synthesis, rigorous purification and characterization are essential to ensure the quality of research-grade TPEP.
Purification: A common purification strategy involves a combination of precipitation and chromatography. For instance, after an enzymatic synthesis, the reaction can be stopped, and the protein catalyst removed by heat denaturation and centrifugation. The supernatant containing the product can then be subjected to further purification steps. For proteins and other biomolecules, ammonium (B1175870) sulfate (B86663) precipitation followed by gel filtration chromatography is a standard procedure. proquest.com For smaller molecules like TPEP, anion-exchange chromatography is often effective, as demonstrated in the separation of (Z)- and (E)-3-chloro-PEP isomers. researchgate.net
Characterization: A suite of analytical techniques is used to confirm the identity and purity of the synthesized TPEP.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are invaluable for elucidating the chemical structure of TPEP and its derivatives. impactfactor.orgtandfonline.com
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to confirm its elemental composition. impactfactor.org
Enzymatic Assays: The biological activity and purity of TPEP can be assessed by using it as a substrate for specific enzymes and measuring the reaction kinetics. For example, the Kₘ and Vₘₐₓ values can be determined. proquest.com
Chromatographic Analysis: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the final product. rsc.org
| Technique | Purpose |
| Anion-Exchange Chromatography | Separation of charged molecules based on their net surface charge. researchgate.net |
| Gel Filtration Chromatography | Separation of molecules based on their size. proquest.com |
| NMR Spectroscopy | Structural elucidation of the synthesized compound. tandfonline.com |
| Mass Spectrometry | Determination of molecular weight and confirmation of identity. impactfactor.org |
Historical Context of Its Discovery and Early Applications in Enzymology
The synthesis and detailed investigation of thiophosphoenolpyruvate as a tool for enzymology gained prominence in the mid-1980s. A comprehensive study on its synthesis and its substrate and inhibitory activities was presented in the doctoral thesis of Kevin Dean Sikkema in 1986. This work was followed by a 1988 publication with Marion H. O'Leary, which detailed a method for its synthesis from methyl acrylate (B77674) and dimethyl (chlorothio)phosphonate. acs.org
These early studies established S-PEP as a viable substrate for several key enzymes, including alkaline phosphatase, pyruvate (B1213749) kinase, enolase, and phosphoenolpyruvate (B93156) carboxylase. acs.org It was demonstrated that both pyruvate kinase and phosphoenolpyruvate carboxylase could process S-PEP to form thiopyruvate. acs.org This product, in turn, could be used in coupled enzyme assays with lactate (B86563) dehydrogenase to monitor the reaction progress. acs.org
A significant early finding was that phosphoenolpyruvate carboxylase is slowly inactivated by this compound, highlighting its potential as a mechanism-based inhibitor. acs.org The initial applications focused on understanding the fundamental mechanisms of these enzymes. For example, by comparing the enzymatic hydrolysis rates of phosphate (B84403) and thiophosphate esters, researchers could infer details about the transition state of the reaction. The use of S-PEP provided a means to explore the role of the bridging oxygen atom in catalysis and to test hypotheses about the nature of the enzymatic reaction pathway.
The following tables summarize some of the key research findings from these early and subsequent studies on the interaction of this compound with various enzymes.
Interactive Data Table: Enzyme Kinetics of this compound (S-PEP) vs. Phosphoenolpyruvate (PEP)
| Enzyme | Organism/Source | Substrate | Kₘ (μM) | Relative Vₘₐₓ (%) | Reference |
| Pyruvate Kinase | Rabbit Muscle | PEP | 70 | 100 | acs.org |
| S-PEP | 130 | 1.5 | acs.org | ||
| PEP Carboxylase | Escherichia coli | PEP | 150 | 100 | acs.org |
| S-PEP | 3300 | 1.3 | acs.org | ||
| Enolase | Yeast | S-PEP | 10 | 1.6 | acs.org |
This table presents a simplified comparison. Kinetic parameters can vary based on experimental conditions such as pH and metal ion concentration.
Interactive Data Table: Stereochemical Outcome of PEP Carboxylase Reaction with S-PEP
| Substrate | Enzyme | Product Analyzed | Stereochemical Outcome at Phosphorus | Conclusion | Reference |
| [(S)-¹⁶O,¹⁷O]this compound | PEP Carboxylase | Inorganic [¹⁶O,¹⁷O,¹⁸O]thiophosphate | Inversion of configuration | Supports a stepwise mechanism with carboxyphosphate (B1215591) intermediate | researchgate.net |
Synthesis and Analysis of this compound for Research Applications
This compound (TPEP), a sulfur-containing analog of the high-energy metabolic intermediate phosphoenolpyruvate (PEP), is a critical compound in various biochemical and metabolic studies. Its unique properties allow researchers to probe the mechanisms of enzymes that interact with PEP. This article details the primary methodologies for synthesizing and purifying TPEP for academic and research purposes, focusing on chemical and enzymatic approaches, as well as the techniques used for its characterization.
Enzymatic Interactions and Mechanistic Elucidation
Thiophosphoenolpyruvate as a Substrate for Enzyme-Catalyzed Reactions
This compound serves as a substrate for both PEPC and PEPCK, allowing researchers to investigate the stereochemical course of phosphoryl and thiophosphoryl transfer reactions and to probe for the existence of reaction intermediates. researchgate.netresearchgate.netwikipedia.orgnih.govresearchgate.netexpasy.org
Phosphoenolpyruvate (B93156) Carboxylase (PEPC) Reactions
Phosphoenolpyruvate carboxylase (PEPC) is a crucial enzyme in C4 and CAM photosynthesis, as well as in replenishing tricarboxylic acid (TCA) cycle intermediates. wikipedia.orgexpasy.orgnih.govworthington-biochem.com It catalyzes the irreversible carboxylation of PEP to form oxaloacetate and inorganic phosphate (B84403). nih.govworthington-biochem.com The use of this compound has been instrumental in understanding the mechanism of this enzyme. researchgate.netresearchgate.netwikipedia.orgresearchgate.net
To determine the stereochemical outcome of the phosphoryl transfer catalyzed by PEPC, (S)-[¹⁶O,¹⁷O]this compound was utilized as a substrate in H₂¹⁸O. The resulting inorganic [¹⁶O,¹⁷O,¹⁸O]thiophosphate's absolute configuration was analyzed. The reaction was found to proceed with an inversion of the configuration at the phosphorus atom. researchgate.net This finding is significant because it effectively rules out a previously proposed cyclic mechanism for the PEPC-catalyzed reaction. An associative mechanism where the incoming nucleophile attacks the phosphorus center as the leaving group departs is consistent with this observed inversion of stereochemistry.
The stereochemical result of inversion at the phosphorus center supports a stepwise mechanism for the PEPC-catalyzed reaction. researchgate.net This stepwise process is proposed to involve the formation of a carboxyphosphate (B1215591) intermediate. researchgate.netexpasy.orgebi.ac.uk The reaction is thought to occur in two main steps: first, bicarbonate attacks the phosphate group of PEP, leading to the formation of carboxyphosphate and the enolate of pyruvate (B1213749). wikipedia.orgexpasy.org Subsequently, the enolate attacks the carboxyphosphate, yielding oxaloacetate and inorganic phosphate. ebi.ac.uk The detection of an intermediate is further supported by studies using other PEP analogs, which suggest that the carboxylation and hydrolysis reactions catalyzed by PEPC proceed through a common rate-determining step. researchgate.net
| Intermediate | Formation of a carboxyphosphate intermediate is proposed. researchgate.netexpasy.orgebi.ac.uk | The stepwise mechanism is consistent with the formation of this intermediate. researchgate.net |
Phosphoenolpyruvate Carboxykinase (PEPCK) Reactions
Phosphoenolpyruvate carboxykinase (PEPCK) is a key enzyme in gluconeogenesis, catalyzing the reversible decarboxylation of oxaloacetate to PEP. nih.govresearchgate.netnih.gov Unlike PEPC, this reaction requires a nucleoside diphosphate (B83284) (like GDP) or triphosphate (like GTP). researchgate.netebi.ac.uk The use of this compound and thio-analogs of nucleotides has provided critical insights into the PEPCK mechanism. researchgate.netnih.govexpasy.org
Studies on mitochondrial PEPCK have investigated the stereochemical course of the thiophosphoryl group transfer. nih.gov The reaction involving this compound, GDP, and CO₂ was examined. The stereochemical outcome of this transfer is consistent with a direct transfer of the thiophosphoryl group. researchgate.net
The stereochemical results from experiments with PEPCK strongly support a single displacement mechanism. researchgate.netnih.gov In this mechanism, the thiophosphoryl group is transferred directly from (Rp)-guanosine 5'-(3-thio[3-¹⁸O]triphosphate) in a single step. researchgate.net This is consistent with an "in-line" transfer, where the nucleophile attacks the phosphorus atom from the opposite side of the leaving group. This direct transfer mechanism is a key feature of the catalytic action of PEPCK. ebi.ac.uk
| Reaction Mechanism | Single displacement mechanism. researchgate.netnih.gov | The direct transfer of the thiophosphoryl group from a thio-analog of GTP. researchgate.net |
Phosphoenolpyruvate Mutase (PEP Mutase) Studies
Phosphoenolpyruvate mutase (PEP mutase) catalyzes the unusual and thermodynamically challenging conversion of phosphoenolpyruvate to phosphonopyruvate, a key step in the biosynthesis of phosphonate (B1237965) compounds. researchgate.netresearchgate.net This reaction involves the cleavage of a P-O bond and the formation of a P-C bond. researchgate.net The use of this compound has been instrumental in dissecting the intricate mechanism of this enzyme.
Early mechanistic studies sought to determine whether the phosphoryl group transfer occurs between two separate molecules (intermolecular) or within the same molecule (intramolecular). An experiment using an equimolar mixture of [¹⁸O]thiophosphonopyruvate (labeled at the phosphorus) and unlabeled thiophosphonopyruvate was conducted with PEP mutase from Tetrahymena pyriformis. researchgate.net The resulting products were analyzed by ³¹P NMR spectroscopy. researchgate.net
The key finding was the absence of a "cross-over" product, which would have been indicated by the presence of [¹⁸O]this compound labeled at the C(2) oxygen. researchgate.netresearchgate.net This result strongly supported an intramolecular reaction pathway, where the phosphoryl group is transferred within a single substrate molecule bound to the enzyme. researchgate.net
The stereochemical outcome of the reaction provides further mechanistic detail. Studies using chiral [¹⁸O]-thiophosphonopyruvate enantiomers demonstrated that the PEP mutase-catalyzed reaction proceeds with retention of the configuration at the phosphorus atom. lookchem.comunm.edu This means that the incoming nucleophile (the carbon atom) attacks the same face of the phosphorus atom from which the leaving group (the oxygen atom) departs. rcsb.org This observation is crucial as it helps to narrow down the possible mechanistic pathways.
The intramolecular nature of the reaction and the retention of stereochemistry at the phosphorus center led to two primary mechanistic proposals: a concerted pericyclic rearrangement or a stepwise pathway involving an intermediate. researchgate.netunm.edu
Concerted Pathway: This would involve a single transition state where the P-O bond is broken and the P-C bond is formed simultaneously.
Stepwise Pathway: This would proceed through a distinct intermediate. Two main types of stepwise mechanisms have been considered for PEP mutase:
Associative Mechanism: This involves the formation of a phosphoenzyme intermediate, where the phosphoryl group is transiently transferred to an amino acid residue in the active site (like an aspartate) before being transferred to the carbon of pyruvate enolate. unm.eduebi.ac.uk
Dissociative Mechanism: This pathway involves the formation of a highly reactive, enzyme-bound metaphosphate intermediate and a pyruvate enolate. unm.eduebi.ac.uk The enolate's C3 atom then attacks the metaphosphate to form the product. ebi.ac.uk
Evidence from structural studies and kinetic analysis of site-directed mutants of PEP mutase from Mytilus edulis has provided significant insights. rcsb.org The structure of the enzyme complexed with a substrate analog inhibitor, sulfopyruvate, suggested that a double displacement mechanism (a type of associative pathway) is unlikely. rcsb.org Instead, the results favor a dissociative mechanism. rcsb.orgwikipedia.org In this proposed mechanism, the pyruvyl C(3) adds to the same face of the phosphorus from which the C(2)O departs, consistent with the observed retention of configuration. rcsb.org The movement and rotation of the pyruvate enolate intermediate within the active site, while the metaphosphate is held stationary by key amino acid residues, allows for the final P-C bond formation. rcsb.orgebi.ac.uk
| Mechanistic Feature | Experimental Observation with this compound | Conclusion |
| Transfer Type | No crossover products observed in mixed-labeling studies. researchgate.netresearchgate.net | Intramolecular phosphoryl group transfer. researchgate.net |
| Stereochemistry | Retention of configuration at the phosphorus center. lookchem.comunm.edu | The nucleophile attacks the same face from which the leaving group departs. rcsb.org |
| Pathway | Structural and kinetic data are inconsistent with a double displacement. rcsb.org | Favors a dissociative, stepwise mechanism via a metaphosphate intermediate. rcsb.orgebi.ac.ukwikipedia.org |
Interactions with Other Phosphoenolpyruvate-Utilizing Enzymes
This compound and other PEP analogs have been used to probe the active sites of a variety of enzymes that use PEP as a substrate. researchgate.netnih.gov These enzymes are crucial for major metabolic pathways. ebi.ac.uk Examples include:
Enzyme I of the Phosphotransferase System (PTS): This bacterial system is responsible for carbohydrate transport. ebi.ac.uk Enzyme I is the first enzyme in this pathway and is highly sensitive to modifications in the PEP structure. nih.gov
Pyruvate Kinase: A key enzyme in glycolysis, it is inhibited by PEP analogs where the carboxylate group is replaced by a negatively charged group. nih.gov
PEP Carboxylase: Involved in carbon fixation in plants and bacteria, its activity can be surprisingly stimulated by certain PEP derivatives in the presence of Mg²⁺. researchgate.net
Enolase: Another glycolytic enzyme, it shows inhibition by some carboxylate-modified PEP analogs. nih.gov
Studies with these enzymes have generally shown that modifications to the vinyl protons of PEP lead to the most potent inhibitors, while changes to the phosphate and carboxylate groups result in less effective compounds. nih.gov
This compound as an Enzyme Inhibitor
The structural similarity of this compound to phosphoenolpyruvate allows it to act as an inhibitor for various enzymes.
Competitive Inhibition Mechanisms
Competitive inhibition occurs when an inhibitor molecule, which is structurally similar to the substrate, binds to the active site of an enzyme, preventing the actual substrate from binding. medicoapps.orgwisc.edu This type of inhibition is reversible and can be overcome by increasing the concentration of the substrate. medicoapps.org
This compound and other PEP analogs function as competitive inhibitors for many PEP-utilizing enzymes. researchgate.net They compete with PEP for binding to the active site due to their structural resemblance. wisc.edulibretexts.org For example, phosphoenol-α-ketobutyrate, an analog of PEP, acts as a linear competitive inhibitor of maize leaf PEP carboxylase with respect to PEP. researchgate.net The effectiveness of this inhibition, indicated by the inhibition constant (Ki), can be influenced by the presence of different divalent cations like Mg²⁺ or Mn²⁺. researchgate.net
The general principle of competitive inhibition is that the inhibitor (I) binds to the free enzyme (E) to form an enzyme-inhibitor complex (EI), thereby reducing the concentration of enzyme available to bind the substrate (S). medicoapps.org
| Enzyme | Substrate/Analog | Type of Interaction | Key Finding |
| PEP Carboxylase | Phosphoenol-α-ketobutyrate | Competitive Inhibition | Excellent inhibitor with a Ki of 18 µM in the presence of 5 mM MgCl₂. researchgate.net |
| Pyruvate Kinase | Carboxylate-modified PEP analogs | Inhibition | Only analogs with a negatively charged group at the carboxylate position showed inhibition. nih.gov |
| Enzyme I (PTS) | Various PEP analogs | Inhibition | Least tolerant to modifications of the phosphate and carboxylate groups. nih.gov |
| Enolase | Carboxylate-modified PEP analogs | Inhibition | Similar to pyruvate kinase, inhibited by analogs with a negatively charged carboxylate replacement. nih.gov |
Influence on Enzyme Kinetic Properties
This compound (sPEP) serves as a valuable analog of its natural counterpart, phosphoenolpyruvate (PEP), for probing the active sites and catalytic mechanisms of various enzymes. Its interaction with enzymes can result in it acting as either a substrate or an inhibitor, depending on the specific enzyme and its tolerance for the sulfur substitution in the phosphate group.
For instance, with pyruvate kinase, sPEP acts as a substrate, allowing the enzyme to catalyze the transfer of a thiophosphate group to ADP. However, the efficiency of this reaction is significantly lower compared to the reaction with the natural substrate, PEP. This reduced efficiency is reflected in the enzyme's kinetic parameters. Similarly, phosphoenolpyruvate carboxylase (PEPC) from maize can also utilize sPEP as a substrate, though less effectively than PEP. google.com In this case, the enzyme catalyzes the carboxylation of sPEP to produce oxaloacetate and thiophosphate. The ability of these enzymes to process sPEP, albeit at a reduced rate, provides insight into the flexibility of their active sites.
In contrast, for other enzymes, sPEP can act as a competitive inhibitor. google.com Competitive inhibitors are molecules that resemble the substrate and bind to the active site, preventing the actual substrate from binding. patsnap.cominspiraadvantage.com The effectiveness of sPEP as an inhibitor is quantified by its inhibition constant (Ki). For some PEP-utilizing enzymes, the substitution of oxygen with sulfur alters the electronic and steric properties of the phosphoryl group sufficiently to hinder the catalytic step, leading to inhibition rather than turnover.
Kinetic Analysis of this compound-Enzyme Interactions
Kinetic analysis provides quantitative data on the interactions between sPEP and enzymes, offering a deeper understanding of the catalytic process. nih.govnih.govwustl.edu This involves determining key parameters that describe substrate binding and the maximum reaction rate.
Substrate Affinity and Vmax Determinations
The Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ) are fundamental parameters in enzyme kinetics. patsnap.com2minutemedicine.com Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the enzyme's affinity for the substrate; a lower Kₘ indicates higher affinity. inspiraadvantage.comlibretexts.org Vₘₐₓ reflects the maximum rate of the reaction when the enzyme is saturated with the substrate. inspiraadvantage.com
Studies comparing sPEP and PEP reveal significant differences in these kinetic parameters. For enzymes that utilize sPEP as a substrate, the Kₘ value is typically higher, and the Vₘₐₓ is lower compared to the values for PEP. For example, with rabbit muscle pyruvate kinase, the Kₘ for sPEP is more than tenfold higher than for PEP, indicating a much weaker binding affinity. google.com Concurrently, the Vₘₐₓ for sPEP is only about 0.1% of that observed with PEP, demonstrating a drastically reduced catalytic rate. A similar trend is observed with maize PEPC, where the Kₘ for sPEP is significantly higher and the Vₘₐₓ is substantially lower than for PEP. google.com
These findings are summarized in the interactive table below.
Isotope Effects in this compound-Mediated Reactions
Kinetic isotope effects (KIEs) are a powerful tool for elucidating enzymatic reaction mechanisms by observing how isotopic substitution affects reaction rates. libretexts.orgunl.edu Changes in reaction rates upon replacing an atom with one of its heavier isotopes can provide information about bond-breaking or bond-forming steps in the rate-determining step of a reaction. libretexts.orgbaranlab.org
A key study utilized stereochemically labeled [(S)-¹⁶O,¹⁷O]this compound as a substrate for phosphoenolpyruvate carboxylase in H₂¹⁸O. researchgate.net By analyzing the stereochemical configuration of the resulting inorganic [¹⁶O,¹⁷O,¹⁸O]thiophosphate product, researchers determined that the enzymatic reaction proceeds with an inversion of configuration at the phosphorus atom. researchgate.net This stereochemical outcome is crucial as it rules out a cyclic, associative mechanism. Instead, the result strongly supports a stepwise mechanism that likely involves the formation of a carboxyphosphate intermediate. researchgate.net Such studies, which are often complex, provide detailed insights into the transition states and intermediates of enzymatic reactions. nih.gov
pH Dependence of Enzymatic Reactions
For enzymes that interact with sPEP, the pH profile of the reaction often mirrors that of the natural substrate, PEP. For example, the dephosphorylation of PEP analogues by PEPC shows the same pH dependence as the carboxylation of PEP itself. researchgate.net This suggests that the key ionizable groups in the active site involved in catalysis are affected similarly, regardless of whether the substrate is PEP or sPEP.
Conformational Changes in Enzymes Induced by this compound Binding
The binding of a substrate or inhibitor to an enzyme's active site often induces conformational changes in the protein's structure, a concept known as "induced fit". nih.govlibretexts.org These changes can be subtle or dramatic and are essential for properly positioning the substrate for catalysis and stabilizing the transition state. nih.govplos.org
While direct crystallographic studies of enzymes complexed with sPEP are limited, insights can be gained from structures with the natural substrate PEP or its analogs. For example, the X-ray crystal structure of Mytilus edulis PEP mutase complexed with Mg²⁺ and the inhibitor oxalate (B1200264) (an analog of the enolate of pyruvate) reveals the architecture of the active site. researchgate.net Key residues, such as R159, which binds the carboxylate group, and others like D58, D85, D87, and E114, which coordinate the essential Mg²⁺ cofactor, are positioned to interact with the substrate. researchgate.net
Modeling studies based on this structure suggest that PEP (and by extension, sPEP) binding would require specific interactions with these residues. The binding of the substrate likely causes a shift in these residues and associated loops to create a catalytically competent conformation. researchgate.net The binding of bisphosphonate inhibitors to another enzyme, membrane-bound pyrophosphatase, has been shown to trigger significant conformational changes, leading to an asymmetric state in the enzyme dimer. elifesciences.org This supports the principle that substrate analogs can induce significant structural rearrangements. The binding of sPEP is expected to cause similar, though perhaps slightly different, conformational adjustments compared to PEP, which could account for the observed differences in kinetic properties. nih.gov
Role As a Substrate Analog in Biochemical Investigations
Probing Enzyme Active Site Topography and Ligand Binding
The substitution of an oxygen atom with a larger, more polarizable sulfur atom in thiophosphoenolpyruvate provides a subtle yet significant alteration that can be used to map the steric and electronic constraints of an enzyme's active site. The active site of an enzyme is a precisely arranged three-dimensional cavity lined with amino acid residues that create a specific chemical environment for substrate binding and catalysis. By comparing the binding and processing of sPEP with that of the natural substrate, PEP, researchers can deduce critical information about the active site's topography.
The larger van der Waals radius of sulfur compared to oxygen means that sPEP occupies more space. If sPEP binds with a significantly lower affinity than PEP, it can indicate a sterically constrained active site where the larger sulfur atom creates unfavorable steric clashes with surrounding residues. Conversely, if sPEP is a good substrate, it suggests the active site has sufficient flexibility to accommodate the change.
Furthermore, the thiophosphate group has different electronic properties and bond lengths compared to the phosphate (B84403) group. These differences can alter the interactions with key active site residues, such as positively charged arginine or lysine (B10760008) residues, or with essential metal cofactors (e.g., Mg²⁺ or Mn²⁺) that coordinate the phosphate group. For instance, studies with pyruvate (B1213749) kinase, which utilizes two divalent metal cations in its active site, can use sPEP to probe the specific coordination environment of the phosphoryl group. A change in the kinetic parameters (Kₘ and kₖₐₜ) when sPEP is used can provide insights into the precise role of metal ions and hydrogen bonds in stabilizing the substrate for catalysis.
| Feature | Phosphoenolpyruvate (B93156) (PEP) | This compound (sPEP) | Implication for Active Site Probing |
| P-S/O Bond Length | Shorter (P-O) | Longer (P-S) | Probes steric limits of the phosphoryl binding pocket. |
| Atomic Radius | Oxygen (0.60 Å) | Sulfur (1.00 Å) | Tests for steric hindrance and flexibility of the active site. |
| Electronegativity | Oxygen (3.44) | Sulfur (2.58) | Alters the charge distribution and strength of ionic and hydrogen bonds with active site residues and metal cofactors. |
| Polarizability | Lower | Higher | Modifies van der Waals interactions within the binding pocket. |
This interactive table summarizes the key physicochemical differences between PEP and sPEP that are exploited to probe enzyme active sites.
Elucidating Reaction Pathways and Transition State Mimicry
Substrate analogs are critical for elucidating the step-by-step sequence of chemical transformations that constitute an enzymatic reaction. This compound has been instrumental in clarifying the reaction mechanism of enzymes like phosphoenolpyruvate carboxylase by allowing for stereochemical analysis of the phosphoryl transfer.
In a key study, [(S)-¹⁶O,¹⁷O]this compound was used as a substrate for PEP carboxylase in the presence of H₂¹⁸O. The reaction product, inorganic thiophosphate, was isolated, and its stereochemistry was analyzed. The results showed that the reaction proceeded with an inversion of configuration at the phosphorus atom. nih.gov This finding is consistent with a direct, in-line displacement mechanism where the incoming nucleophile (bicarbonate, which forms a carboxyphosphate (B1215591) intermediate) attacks the phosphorus atom from the side opposite to the leaving group. nih.gov This stereochemical outcome effectively ruled out an alternative, cyclic mechanism that would have resulted in the retention of configuration at the phosphorus center.
Furthermore, substrate analogs often serve as mimics of the transition state, the high-energy, transient species that exists at the peak of the reaction energy profile. While sPEP is not a stable transition state analog itself (as it is a substrate), its binding and processing can provide information about the transition state. The thiophosphate group, being a "softer" base than the corresponding phosphate, can influence the stability of proposed intermediates and transition states. Enzymes that catalyze reactions via an associative mechanism (where the nucleophile adds before the leaving group departs) might show different kinetics with sPEP compared to those with a dissociative mechanism (where the leaving group departs first), helping to distinguish between these pathways.
Understanding Allosteric Regulation and Conformational Dynamics through Analog Binding
Allosteric regulation is a vital biological control mechanism where the binding of an effector molecule to a site other than the active site modulates the enzyme's activity. Many enzymes that utilize PEP, such as pyruvate kinase (PK), are subject to complex allosteric control. PK, for example, is allosterically activated by fructose-1,6-bisphosphate (FBP) and inhibited by ATP and alanine. nih.govnih.gov This regulation fine-tunes the flow of metabolites through glycolysis.
Substrate analogs like sPEP are powerful tools for dissecting these allosteric mechanisms. The binding of sPEP to the active site can be monitored in the presence and absence of allosteric effectors to understand how these regulators influence substrate affinity. For instance, one could measure the binding constant of sPEP to pyruvate kinase and observe how it changes upon the addition of the activator FBP. A significant increase in binding affinity would demonstrate that the allosteric activator induces a conformational change in the active site that favors substrate binding, a key feature of the "K-type" allosteric activation observed in PK. nih.gov
The binding of an analog can also be used to "trap" the enzyme in a specific conformational state. By observing the enzyme-sPEP complex using structural biology techniques like X-ray crystallography or cryo-electron microscopy, researchers can visualize the structural changes that occur upon substrate binding. Comparing this structure to the apo (unbound) enzyme or the enzyme bound to an allosteric effector can reveal the long-range communication pathway between the allosteric site and the active site, providing a molecular snapshot of the enzyme's conformational dynamics. nih.gov Although specific studies detailing the use of sPEP to probe these dynamics are not prevalent, its utility is based on the well-established principles of using substrate analogs to explore allostery. researchgate.netbiorxiv.org
| Enzyme | Natural Substrate | Allosteric Activator(s) | Allosteric Inhibitor(s) | Potential Role of sPEP |
| Pyruvate Kinase (PK) | Phosphoenolpyruvate | Fructose-1,6-bisphosphate (FBP) | ATP, Alanine | To measure changes in active site affinity upon effector binding; to stabilize the R-state (active) conformation for structural studies. nih.govresearchgate.net |
| PEP Carboxylase | Phosphoenolpyruvate | Acetyl-CoA, Fructose-1,6-bisphosphate | Aspartate, Malate (B86768) | To investigate how inhibitor binding at the allosteric site alters the conformation and accessibility of the active site. |
This interactive table outlines how sPEP could be used to study the allosteric regulation of key PEP-utilizing enzymes.
Differentiation of Enzymatic Mechanisms
The unique properties of this compound can be exploited to distinguish between competing mechanistic hypotheses for an enzyme. The difference in the lability of the P-S bond compared to the P-O bond, and the distinct stereochemical outcomes, provide clear experimental readouts.
As detailed in section 4.2, the use of a chirally labeled this compound was definitive in differentiating the mechanism of PEP carboxylase. The observation of inversion of stereochemistry at the phosphorus center allowed researchers to discard a proposed cyclic mechanism, which would have necessitated a retention of stereochemistry. nih.gov The result strongly supported a stepwise mechanism involving the formation of a carboxyphosphate intermediate followed by nucleophilic attack. nih.gov
Applications in Enzyme Engineering and Directed Evolution Studies
Enzyme engineering and directed evolution are powerful techniques used to create novel biocatalysts or improve the properties of existing ones for industrial, medical, and research applications. frontiersin.org These processes involve generating large libraries of enzyme variants (mutants) and then screening them for desired traits, such as enhanced activity, altered substrate specificity, or improved stability. nih.gov
Substrate analogs like this compound can play a crucial role in these high-throughput screening processes. For instance, if the goal is to engineer a PEP-utilizing enzyme to accept a new, non-natural substrate, sPEP could be used in a counter-screening step. One could select for mutants that show high activity with the target substrate but low activity with sPEP, thereby engineering high specificity.
Moreover, sPEP can be used to screen for mutants with altered active site architectures. A library of enzyme variants can be screened for clones that show a significantly different ratio of activity with PEP versus sPEP. A mutant that gains a higher relative activity with sPEP might have developed a larger or more flexible active site pocket. This provides a simple yet effective method for identifying mutations that directly impact the active site topography.
In the context of rational design, where specific mutations are introduced based on structural and mechanistic knowledge, sPEP can be used to validate the design. nih.gov For example, if a mutation is intended to change an interaction with the phosphoryl group, comparing the kinetic parameters of the mutant enzyme with both PEP and sPEP can confirm whether the intended modification was successful and provide detailed information on how the mutation affected substrate recognition.
Biological Relevance and Metabolic Pathway Studies
Involvement in Microbial Metabolism and Carbon Flux Regulation
The phosphoenolpyruvate-pyruvate-oxaloacetate node is a central hub in microbial metabolism, directing the flow of carbon between catabolism (energy generation) and anabolism (biosynthesis). mdpi.com The distribution of carbon flux at this juncture is tightly regulated and crucial for cellular growth and adaptation. mdpi.com Thiophosphoenolpyruvate, as a PEP analogue, is instrumental in studying the enzymes and regulatory mechanisms that govern this critical metabolic switchpoint. The ability to modulate or trace the flow through this node helps researchers understand how microorganisms manage their resources. nih.gov In cyanobacteria, for instance, the regulation of primary carbon metabolism is essential for adapting to fluctuating environmental conditions, and understanding the enzymes at key branching points is crucial. frontiersin.org
Influence on Gluconeogenesis Pathways
Gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, is a vital pathway that often runs in reverse of glycolysis. khanacademy.orgnih.gov A key, rate-limiting step in this process is the conversion of oxaloacetate to phosphoenolpyruvate (B93156), a reaction catalyzed by the enzyme phosphoenolpyruvate carboxykinase (PEPCK). researchgate.netresearchgate.net
Research utilizing isotopically labeled thio-analogues has been pivotal in elucidating the mechanism of this enzyme. Studies have shown that guinea pig liver mitochondrial PEPCK can catalyze the conversion of a guanosine (B1672433) 5'-triphosphate thio-analogue and oxaloacetate to produce (Sp)-[18O]this compound. researchgate.net The stereochemical outcome of this reaction, which proceeds with an inversion of configuration at the phosphorus atom, provides strong evidence for a single displacement mechanism where a thiophosphoryl group is directly transferred. researchgate.net This use of this compound helps rule out alternative, cyclic mechanisms and supports a stepwise process likely involving a carboxyphosphate (B1215591) intermediate. researchgate.net Such studies highlight the utility of this compound in dissecting the intricate mechanics of essential metabolic enzymes.
Impact on Energy Distribution in Cells
Cellular energy, primarily in the form of adenosine (B11128) triphosphate (ATP), is fundamental to all life processes. A significant portion of ATP is generated through glycolysis, where the final step involves the conversion of phosphoenolpyruvate to pyruvate (B1213749) by pyruvate kinase, yielding one molecule of ATP. This compound's role as a PEP analogue allows it to be used in studies to probe and potentially inhibit this energy-yielding step.
Disruptions in ATP production can have profound effects on cellular function. researchgate.net ATP generated via glycolysis is crucial for a multitude of processes, and inhibiting this pathway can force cells to rely on other mechanisms like oxidative phosphorylation. researchgate.net The distribution of energy within a cell is a complex process, with recent research suggesting that in some cells, a mitochondrial reticulum acts as a conductive pathway for distributing the mitochondrial membrane potential, a key component of ATP synthesis. nih.gov By interfering with the final, energy-producing step of glycolysis, analogues like this compound can be used to study how cells adapt to metabolic stress and re-route their energy distribution networks. frontiersin.orgnih.gov
Specific Roles in Pathogenic Organisms (e.g., Mycobacterium tuberculosis)
Mycobacterium tuberculosis (Mtb), the bacterium that causes tuberculosis, possesses unique metabolic flexibility that allows it to survive within the human host for extended periods. mdpi.comfrontiersin.org Several metabolic pathways that are essential for Mtb's viability are absent in humans, making them attractive targets for new drugs. nih.govnih.gov
One such pathway is the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids and is indispensable for Mtb. nih.govnih.gov This pathway's first step is catalyzed by 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAH7PS), an enzyme that uses phosphoenolpyruvate as a substrate. nih.govresearchgate.net Given that this compound mimics PEP, it is a valuable tool for designing potent inhibitors against Mtb DAH7PS. nih.govresearchgate.net
Furthermore, Mtb's central carbon metabolism, including glycolysis and gluconeogenesis, is critical for its pathogenesis. mdpi.com The Mtb enolase (Rv1023), which produces PEP from 2-phosphoglycerate, is an essential glycolytic enzyme. nih.gov Depletion of PEP has been linked to the development of non-replicating, drug-resistant bacteria. nih.gov Mtb also relies on isocitrate lyase (ICL) and a pathway known as the GAS pathway (Glyoxylate shunt, Anapleurotic reactions, and Succinyl CoA synthetase) for pyruvate processing, especially during slow growth or nutrient limitation. plos.org The central role of PEP in these essential Mtb pathways makes its thio-analogue, this compound, a key compound for investigating potential therapeutic inhibitors that could disrupt the pathogen's metabolism and survival.
Implications for Broader Phosphoenolpyruvate-Dependent Pathways
Phosphoenolpyruvate is a substrate for a wide array of enzymes beyond the core pathways of glycolysis and gluconeogenesis. ebi.ac.uk These include the bacterial phosphotransferase system (PTS) for sugar transport and various synthases and mutases. ebi.ac.uknih.gov this compound's ability to act as a substrate or inhibitor for these enzymes allows researchers to explore their mechanisms and biological functions. For example, the stereochemical course of the conversion of chiral [18O]-thiophosphonopyruvate to chiral [18O]this compound was used to study the mechanism of phosphoenolpyruvate mutase. researchgate.net
Glycolysis and Related Bioenergetic Processes
The use of PEP analogues like this compound is critical for studying the enzymes that regulate this flux, such as pyruvate kinase. By acting as a competitive inhibitor or a substrate analogue, this compound can help elucidate the kinetic properties and regulatory mechanisms of these enzymes. researchgate.net As metabolic reprogramming, particularly the reliance on aerobic glycolysis (the Warburg effect), is a hallmark of many diseases, understanding how to modulate this pathway is of significant therapeutic interest. biorxiv.org
Shikimate Pathway and Aromatic Compound Biosynthesis
The shikimate pathway is the exclusive route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, plants, fungi, and some protozoans. researchgate.netnih.gov It is absent in mammals, making it an ideal target for the development of herbicides and antimicrobial agents. nih.govnih.gov The pathway begins with the condensation of phosphoenolpyruvate and erythrose-4-phosphate, a reaction catalyzed by DAH7PS. nih.gov Another key enzyme in the pathway, 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, also uses PEP as a substrate. researchgate.net
This compound can be used as a mechanistic probe or inhibitor for these PEP-dependent enzymes. researchgate.net For pathogenic organisms like Mycobacterium tuberculosis, where the shikimate pathway is essential for survival, designing inhibitors that mimic the structure of PEP or the reaction intermediates is a key strategy for developing new anti-tuberculosis drugs. nih.govnih.govresearchgate.net The study of shikimate kinase, the fifth enzyme in the pathway, in Mtb further highlights the importance of this metabolic route for the pathogen. uniprot.orgrcsb.org
C4 Photosynthesis Pathways in Plants
This compound, as a close structural analog of phosphoenolpyruvate (PEP), serves as a critical tool for investigating the mechanisms of key enzymes in plant metabolism, including those central to C4 photosynthesis. The C4 photosynthetic pathway is an adaptation in certain plants to minimize photorespiration by concentrating CO2 around the enzyme RuBisCO. This process involves the initial fixation of bicarbonate (HCO3-) to PEP in mesophyll cells, a reaction catalyzed by PEP carboxylase (PEPC). wikipedia.orgresearchgate.net
The product of this reaction, oxaloacetate (OAA), is then converted to other four-carbon acids (like malate (B86768) or aspartate), which are transported to bundle-sheath cells. regionalclimateperspectives.com There, they are decarboxylated, releasing CO2 for fixation by RuBisCO in the Calvin cycle. researchgate.net The resulting pyruvate is returned to the mesophyll cells to be converted back into PEP, completing the cycle. wikipedia.org This spatial separation of initial CO2 capture and subsequent fixation is a hallmark of C4 plants.
Research utilizing this compound has provided significant insights into the catalytic mechanism of C4 enzymes. In a notable study, (S)-[¹⁶O,¹⁷O]this compound was used as a substrate for PEP carboxylase isolated from Zea mays, a prominent C4 plant. By analyzing the stereochemical outcome of the reaction, researchers determined that the carboxylation proceeds with an inversion of configuration at the phosphorus atom. This finding was crucial as it ruled out a proposed cyclic mechanism for the enzyme and instead supported a stepwise process likely involving a carboxyphosphate intermediate. Such mechanistic studies are fundamental to understanding the efficiency and regulation of the C4 carbon fixation pathway.
Table 1: Key Enzymes in C4 Photosynthesis
| Enzyme Name | Abbreviation | Role in C4 Pathway | Cellular Location |
|---|---|---|---|
| PEP Carboxylase | PEPC | Catalyzes the initial fixation of HCO3- with PEP to form oxaloacetate. wikipedia.org | Mesophyll Cytosol |
| NADP-Malate Dehydrogenase | NADP-MDH | Reduces oxaloacetate to malate in NADP-ME type C4 plants. researchgate.net | Mesophyll Chloroplast |
| NADP-Malic Enzyme | NADP-ME | Decarboxylates malate in the bundle-sheath cells to release CO2. nih.gov | Bundle-Sheath Chloroplast |
| Pyruvate, Phosphate (B84403) Dikinase | PPDK | Regenerates PEP from pyruvate in the mesophyll cells, consuming ATP. mdpi.com | Mesophyll Chloroplast |
| Aspartate Aminotransferase | AspAT | Converts oxaloacetate to aspartate in certain C4 subtypes. | Mesophyll Cytosol |
Regulatory Mechanisms in Cellular Metabolism Influenced by this compound (as an analog)
This compound's primary role in research is as an analog of phosphoenolpyruvate (PEP), allowing for the detailed study of regulatory mechanisms of PEP-utilizing enzymes. By substituting the natural substrate with its thio-counterpart, scientists can probe enzyme active sites, reaction kinetics, and allosteric regulation. The two most prominent enzymes studied in this context are PEP carboxylase (PEPC) and pyruvate kinase (PK).
Pyruvate Kinase (PK): This enzyme catalyzes the final, typically irreversible step of glycolysis, transferring a phosphate group from PEP to ADP to produce pyruvate and ATP. frontiersin.org This step is a critical control point in central metabolism. Studies using PEP analogs like this compound help elucidate the enzyme's substrate specificity and inhibitory mechanisms. This compound can act as either a substrate or an inhibitor for pyruvate kinase, depending on the specific isoform and reaction conditions. Its interaction provides valuable data on the conformational changes and kinetic properties of the enzyme. For example, the binding of such analogs can reveal how allosteric effectors, like fructose-1,6-bisphosphate (FBP) which activates PK, or ATP which inhibits it, modify the active site to regulate glycolytic flux. nih.gov
PEP Carboxylase (PEPC): As mentioned, PEPC catalyzes the carboxylation of PEP to form oxaloacetate. wikipedia.org This is a vital anaplerotic reaction that replenishes TCA cycle intermediates, in addition to its role in C4 and CAM photosynthesis. wikipedia.orgoup.com this compound has been used as a substrate to dissect the enzyme's catalytic mechanism. researchgate.net The enzyme is subject to complex allosteric regulation, being activated by glycolytic intermediates and inhibited by products such as aspartate and malate. wikipedia.org Using analogs like this compound allows researchers to study these regulatory effects in the absence of the complete catalytic reaction or to trigger specific steps of the reaction, providing a clearer picture of the allosteric control that governs carbon flow into various biosynthetic pathways. asm.org
Table 2: Regulatory Influence of this compound on Key Metabolic Enzymes
| Target Enzyme | Natural Substrate | Role of this compound | Investigated Mechanism |
|---|---|---|---|
| Pyruvate Kinase (PK) | Phosphoenolpyruvate (PEP) | Substrate Analog / Inhibitor | Elucidation of substrate binding, allosteric regulation, and catalytic mechanism of the final step of glycolysis. uu.nl |
| PEP Carboxylase (PEPC) | Phosphoenolpyruvate (PEP) | Substrate | Investigation of the stereochemical course and stepwise mechanism of the carboxylation reaction. researchgate.net |
Cross-Talk with Other Metabolic Networks
The targeted modulation of key enzymes by this compound has cascading effects that illustrate the interconnectedness, or "cross-talk," between central metabolic pathways. By acting on enzymes at critical metabolic nodes, such as pyruvate kinase and PEP carboxylase, this compound can indirectly influence a wide range of cellular processes beyond the immediate reaction being studied.
Influence via Pyruvate Kinase (PK) Inhibition: Inhibition of pyruvate kinase by a PEP analog would cause the accumulation of its substrate, PEP, and other upstream glycolytic intermediates. nih.gov This metabolic bottleneck has several significant consequences for interconnected networks:
Gluconeogenesis: Dysregulation of PK activity is particularly impactful during gluconeogenesis. Failure to inhibit PK during the synthesis of glucose leads to a futile cycle (PEP to pyruvate and back) and depletes the high concentrations of PEP necessary for the pathway to proceed efficiently. asm.orgbiorxiv.org This results in inefficient carbon utilization and can slow growth. researchgate.net
Pentose Phosphate Pathway (PPP): The buildup of early glycolytic intermediates, such as glucose-6-phosphate, can drive metabolic flux into the PPP. This would increase the production of NADPH, essential for reductive biosynthesis (e.g., fatty acid synthesis) and antioxidant defense, and ribose-5-phosphate, a precursor for nucleotide synthesis. frontiersin.org
Amino Acid Synthesis: The accumulation of 3-phosphoglycerate, another upstream intermediate, can shunt carbon into the serine synthesis pathway. Furthermore, PEP itself is a precursor for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) via the shikimate pathway.
Influence via PEP Carboxylase (PEPC) Modulation: Modulating PEPC activity affects anaplerosis, the process of replenishing TCA cycle intermediates.
TCA Cycle and Anaplerosis: PEPC provides a direct link between glycolysis and the TCA cycle by producing oxaloacetate. oup.com Inhibiting this enzyme can limit the availability of OAA, which is crucial not only for the TCA cycle to continue but also as a precursor for the synthesis of amino acids like aspartate and asparagine. asm.org
Nitrogen Metabolism: In plants and bacteria, the OAA produced by PEPC is a primary carbon skeleton for the assimilation of ammonia, linking carbon and nitrogen metabolism. Altering PEPC flux directly impacts the cell's ability to synthesize nitrogen-containing compounds. mdpi.com
Lysine (B10760008) Biosynthesis: In organisms like Corynebacterium glutamicum, PEPC is a key enzyme controlling the flux towards oxaloacetate, the precursor for lysine production. Studies have shown that deregulating the feedback inhibition of PEPC can increase the flux through the PPP to generate more NADPH and ultimately enhance lysine yield, demonstrating a direct cross-talk between carbon fixation, the PPP, and amino acid biosynthesis. asm.org
Table 3: Summary of Metabolic Cross-Talk Influenced by this compound (as an analog)
| Modulated Enzyme | Primary Pathway Affected | Consequence of Modulation | Interacting Metabolic Network(s) |
|---|---|---|---|
| Pyruvate Kinase | Glycolysis | Accumulation of PEP and upstream intermediates. nih.gov | Pentose Phosphate Pathway, Amino Acid Synthesis, Gluconeogenesis. frontiersin.orgasm.org |
| PEP Carboxylase | Anaplerosis / C4 Photosynthesis | Altered levels of oxaloacetate. oup.com | TCA Cycle, Nitrogen Metabolism, Amino Acid Biosynthesis. asm.org |
Structural Biology and Molecular Dynamics Research
Characterization of Thiophosphoenolpyruvate Binding to Enzyme Active Sites
The binding of this compound to enzyme active sites is a critical area of investigation, revealing the precise molecular interactions that govern substrate specificity and enzymatic action. The active site is a highly specialized region composed of amino acid residues that form temporary bonds with the substrate (the binding site) and other residues that facilitate the chemical reaction (the catalytic site). unacademy.com The introduction of S-PEP, with its altered size and electronic character at the thiophosphate moiety, allows for detailed characterization of these interactions. Enzymes that bind PEP, such as pyruvate (B1213749) kinase and phosphoenolpyruvate (B93156) carboxykinase (PEPCK), typically feature a binding pocket designed to accommodate the carboxylate and phosphate (B84403) groups of the substrate. researchgate.netresearchgate.net Studies using S-PEP help to elucidate the geometric and electrostatic complementarity required for stable complex formation.
The recognition and catalytic conversion of substrates like PEP and its analog S-PEP are orchestrated by a network of specific amino acid residues within the enzyme's active site. nih.gov These residues are often highly conserved across different species. researchgate.net In enzymes such as phosphoenolpyruvate mutase and PEPCK, distinct residues are responsible for anchoring the different functional groups of the substrate.
For instance, in Mytilus edulis phosphoenolpyruvate mutase, modeling studies suggest that a key arginine residue (Arg159) interacts with the substrate's carboxylate group. researchgate.net Similarly, in human cytosolic PEPCK, the aromatic ring of the invariant residue Tyr235 is proposed to form a stabilizing anion-quadrupole interaction with the carboxylate group of PEP. researchgate.net The thiophosphate group of S-PEP is positioned to interact with other conserved residues and the essential metal cofactor. In phosphoenolpyruvate mutase, these include a cluster of aspartate and glutamate (B1630785) residues (Asp58, Asp85, Asp87, and Glu114). researchgate.net The substitution of key residues through site-directed mutagenesis has profound effects on substrate binding and catalysis, confirming their critical roles. researchgate.netnih.gov For example, mutating residues in the catalytic or activation loops can dramatically alter or abolish kinase activity. nih.gov
| Enzyme | Interacting Residue(s) | Role in Interaction | Source |
|---|---|---|---|
| Phosphoenolpyruvate Carboxykinase (PEPCK) | Tyr235 | Forms anion-quadrupole interaction with the substrate's carboxylate group. | researchgate.net |
| Phosphoenolpyruvate Mutase | Arg159 | Binds the substrate's carboxylate group. | researchgate.net |
| Phosphoenolpyruvate Mutase | Asp58, Asp85, Asp87, Glu114 | Interact with the phosphoryl group and coordinate the metal cofactor. | researchgate.net |
| Pyruvate Kinase (general) | Conserved Arg and Asn residues | Form hydrogen bonds with the nucleotide portion of the co-substrate (ADP). | nih.gov |
Metal ions, particularly divalent cations like magnesium (Mg²⁺) and manganese (Mn²⁺), are indispensable cofactors for the vast majority of enzymes that utilize PEP and its analogs. numberanalytics.comfrontiersin.org These metal ions play crucial roles in stabilizing the enzyme structure, facilitating substrate binding, and participating directly in the catalytic mechanism. numberanalytics.comnih.gov In enzyme-S-PEP complexes, the metal ion is typically coordinated by the thiophosphate group of the substrate and the carboxylate side chains of acidic amino acid residues, such as aspartate and glutamate. researchgate.netresearchgate.net
For example, crystal structures of phosphoenolpyruvate mutase complexed with an inhibitor and Mg²⁺ show the metal ion being held by the inhibitor's carboxylate groups (mimicking the phosphate of PEP), a side chain of Asp85, and water molecules that bridge to other residues like Asp58, Asp87, and Glu114. researchgate.net Phosphoenolpyruvate carboxykinase exhibits an absolute requirement for Mn²⁺ for its activity, although Mg²⁺ can substitute it, albeit with a significantly lower affinity (a Km three orders of magnitude greater). researchgate.net The precise coordination geometry of the metal ion is critical for catalysis, often acting as a Lewis acid to stabilize the negative charge on the thiophosphate during the reaction. numberanalytics.com
| Enzyme | Metal Ion | Coordinating Residues/Groups | Function | Source |
|---|---|---|---|---|
| Phosphoenolpyruvate Carboxykinase (PEPCK) | Mn²⁺ (essential), Mg²⁺ (substitute) | Substrate's (thio)phosphate, acidic residues (e.g., Glu, Asp). | Required for catalytic activity; facilitates substrate interaction. | researchgate.net |
| Phosphoenolpyruvate Mutase | Mg²⁺ | Substrate's (thio)phosphate, Asp58, Asp85, Asp87, Glu114 (some via water). | Cofactor for catalysis; substrate binding. | researchgate.net |
| General Nucleotidyl-Transfer Enzymes | Mg²⁺, Mn²⁺ | Scissile phosphate group, Aspartate residues. | Orient substrate, facilitate acid-base catalysis, stabilize transition state. | nih.gov |
Comparative Structural Analysis with Phosphoenolpyruvate-Bound Enzymes
Comparative structural analysis of enzymes bound to S-PEP versus the natural substrate, PEP, offers a window into the subtle yet significant effects of the sulfur-for-oxygen substitution. Although high-resolution crystal structures of S-PEP-enzyme complexes are not as common as those with PEP, insights can be drawn from kinetic and spectroscopic data. The fundamental difference lies in the properties of the thiophosphate group compared to the phosphate group. The sulfur atom is larger than oxygen, and the phosphorus-sulfur bond is longer than the phosphorus-oxygen bond. This alters the geometry of the active site.
Furthermore, the thiophosphate group has a different charge distribution and is more polarizable, which can change the strength and nature of its interactions with active site residues and the coordinating metal ion. nih.gov These structural perturbations can affect the precise alignment of the substrate for catalysis. For instance, in GTPases, the presence or absence of the terminal γ-phosphate dictates the conformation of key structural motifs, and similar sensitivity is expected in kinases with the substitution in S-PEP. plos.org By comparing the behavior of the enzyme with both substrates, researchers can infer how the active site accommodates these differences and identify which interactions are most critical for the chemical step. nih.gov
Dynamic Behavior of Enzyme-Thiophosphoenolpyruvate Complexes
Enzymes are not static entities; they are dynamic molecules that undergo conformational fluctuations over a wide range of timescales, from femtoseconds to seconds. nih.govnih.gov This inherent flexibility is crucial for all stages of the catalytic cycle, including substrate recognition, formation of the Michaelis complex, the chemical reaction itself, and product release. nih.govmdpi.com The binding of a ligand, such as S-PEP, can significantly alter the dynamic landscape of an enzyme. nih.gov
The interaction between S-PEP and an enzyme active site can stabilize a particular conformational state, effectively "locking" the enzyme in a form that is amenable to detailed study but may be catalytically inactive or have altered activity. nih.gov For example, the binding of a substrate can induce a shift from a more open and flexible conformation to a more closed and constrained state, which is often required for catalysis. nih.gov The substitution of sulfur for oxygen in S-PEP can modulate these dynamics. The different size and electronic properties of the thiophosphate group may lead to altered flexibility in the active site or a shift in the conformational equilibrium of the enzyme-substrate complex. mdpi.com These dynamic changes are central to the enzyme's function and can be investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations. nih.govmdpi.comnih.gov
Spectroscopic Analysis of this compound-Enzyme Interactions
A variety of spectroscopic techniques are employed to analyze the interactions between this compound and enzymes at a molecular level, providing information on structure, coordination, and electronic environments. rsc.orgnih.govmdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. numberanalytics.com In particular, ³¹P NMR is highly sensitive to the local chemical environment of the phosphorus nucleus. Studies on phosphoenolpyruvate mutase have used ³¹P NMR with S-PEP to track the enzymatic reaction and identify reaction products, leveraging the distinct chemical shift of the thiophosphate group. researchgate.net NMR can provide detailed information on the structure, dynamics, and interactions of enzyme-ligand complexes in solution. nih.govuu.nl
Electron Paramagnetic Resonance (EPR) spectroscopy is invaluable for studying systems containing paramagnetic centers, such as the Mn(II) ion essential for many PEP-utilizing enzymes. cmu.edu EPR can directly probe the electronic structure of the metal's active site. cmu.edu In the context of an enzyme-S-PEP complex, EPR can provide details on the coordination geometry of the Mn(II) ion, its interaction with the thiophosphate group, and any changes that occur upon substrate binding. nih.govcmu.edu The technique is sensitive enough to characterize different Mn(II) species that may form during the catalytic cycle. cmu.edu
These spectroscopic methods, often used in conjunction, allow for a comprehensive characterization of the enzyme-S-PEP complex, revealing details that are often inaccessible through other means. rsc.org
| Spectroscopic Technique | Information Obtained | Example Application | Source |
|---|---|---|---|
| ³¹P Nuclear Magnetic Resonance (NMR) | Probes the local chemical environment of the phosphorus atom; tracks reaction progress and identifies products. | Studying the conversion of this compound by phosphoenolpyruvate mutase. | researchgate.net |
| Electron Paramagnetic Resonance (EPR) | Characterizes the electronic structure and coordination environment of paramagnetic metal ions like Mn(II). | Analyzing the Mn(II) center in enzyme-thiophosphoenolpyruvate complexes to understand metal coordination. | cmu.edunih.gov |
| UV-Visible Spectroscopy | Monitors changes in electronic transitions, often involving metal centers or conjugated systems. | Detecting the formation of colored intermediates in enzyme reactions. | rsc.orgnih.gov |
| Infrared (IR) and Raman Spectroscopy | Provides information on vibrational modes, revealing details about bond structures and changes upon binding. | Probing redox-dependent chemistry and structural changes in immobilized enzymes. | rsc.org |
Advanced Analytical and Computational Approaches
Mass Spectrometry for Mechanistic Studies of Thiophosphoenolpyruvate Reactions
Mass spectrometry (MS) is an indispensable tool for investigating the mechanisms of enzymatic reactions involving this compound. sfrbm.org Its high sensitivity and mass accuracy allow for the precise identification of substrates, products, and transient intermediates, as well as covalent modifications to the enzyme itself. sfrbm.orgnih.gov Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are particularly well-suited for analyzing biomolecules. nih.gov
In the context of enzymes that process PEP, such as pyruvate (B1213749) kinase, MS can be used to monitor the conversion of substrate to product in real-time. nih.govshimadzu.com When this compound is used as a substrate analogue, the mass difference imparted by the sulfur atom (approximately 16 amu difference between S and O) provides a clear signature to track the transfer of the thiophosphoryl group. For example, if an enzyme forms a transient covalent intermediate, MS analysis of the protein after reaction with S-PEP could detect a mass shift corresponding to the addition of the thiophosphoryl moiety.
Furthermore, hydrogen-deuterium exchange mass spectrometry (HDX-MS) can reveal changes in protein conformation upon ligand binding. By comparing the rate of deuterium (B1214612) uptake in an enzyme in the absence and presence of S-PEP, regions of the protein that become more or less solvent-accessible can be identified. nih.gov This provides insights into the allosteric communications and conformational dynamics that are critical for catalysis and regulation. nih.gov Native mass spectrometry can also be employed to study the oligomeric state of an enzyme and how it is influenced by the binding of S-PEP. researchgate.net
Table 1: Applications of Mass Spectrometry in Studying S-PEP Reactions
| MS Technique | Application | Information Gained | Example System (by Analogy) |
|---|---|---|---|
| ESI-MS / MALDI-MS | Reaction Monitoring | Identification of thiopyruvate and thiophosphorylated products; reaction kinetics. | Monitoring hydrolysis of peptides by proteases. uq.edu.au |
| Tandem MS (MS/MS) | Identification of Enzyme Modification | Pinpointing the exact amino acid residue covalently modified by the thiophosphoryl group. | Characterizing post-translational modifications on pyruvate kinase. nih.gov |
| Native MS | Analysis of Non-covalent Complexes | Stoichiometry of enzyme-S-PEP binding; influence on enzyme oligomerization. | Studying the dimer-tetramer equilibrium of pyruvate kinase with allosteric effectors. researchgate.net |
| HDX-MS | Conformational Dynamics | Identifying regions of the enzyme that change conformation upon S-PEP binding. | Detecting allosteric regions in pyruvate kinase regulated by phenylalanine. nih.gov |
Advanced NMR Spectroscopy for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy offers atomic-level insights into the structure, dynamics, and interactions of molecules in solution. nih.gov For studying this compound, ³¹P NMR is an exceptionally powerful technique. aiinmr.com The phosphorus nucleus is 100% naturally abundant and has a spin of ½, making it ideal for NMR studies. aiinmr.com The substitution of an oxygen atom with a more electropositive sulfur atom significantly alters the local electronic environment of the phosphorus nucleus, resulting in a distinct chemical shift for the thiophosphate group compared to a standard phosphate (B84403) group. nih.gov
This sensitivity allows ³¹P NMR to serve as a direct probe for monitoring enzymatic reactions involving S-PEP. The appearance of new signals corresponding to thiophosphorylated products or intermediates can be tracked in real-time to determine reaction kinetics. nih.gov Furthermore, the chemical shift of the ³¹P nucleus in S-PEP is sensitive to its local environment, including pH, metal ion coordination, and binding to an enzyme active site. nih.gov Changes in the ³¹P chemical shift upon addition of an enzyme can confirm binding and provide information about the conformation of the bound ligand. nih.govnih.gov
Advanced NMR techniques, such as saturation transfer difference (STD) NMR and nuclear Overhauser effect (NOE) spectroscopy, can be used to map the binding epitope of S-PEP on the enzyme surface and to determine the three-dimensional structure of the enzyme-ligand complex. These methods provide crucial data for understanding the molecular basis of substrate recognition and catalysis. nih.gov
Computational Chemistry and Molecular Modeling
Computational methods are essential for bridging the gap between static structures and the dynamic processes of enzyme catalysis. mdpi.comresearchgate.net These approaches allow for the simulation of this compound's behavior within an enzyme's active site, providing insights that are often inaccessible to experimental techniques alone.
Molecular dynamics (MD) simulations are used to model the dynamic interactions between S-PEP and an enzyme. nih.govbiorxiv.org Starting with a crystal structure or a homology model of the protein, the S-PEP molecule can be computationally "docked" into the active site. Long-timescale MD simulations, often spanning microseconds or longer, can then reveal the stability of the binding pose, the key intermolecular interactions (hydrogen bonds, electrostatic interactions, hydrophobic contacts), and the role of solvent molecules. dntb.gov.uabiorxiv.org
Table 2: Key Active Site Interactions for PEP in Pyruvate Kinase (Model for S-PEP)
| Enzyme Residue/Component | Role in Binding/Catalysis | Type of Interaction |
|---|---|---|
| Arginine | Binds the carboxylate group of PEP. | Electrostatic (Salt Bridge) |
| Lysine (B10760008) | Interacts with the phosphate group. | Electrostatic |
| Serine/Threonine | Positions the phosphate group via H-bonds. | Hydrogen Bonding |
| Divalent Cations (e.g., Mg²⁺, Mn²⁺) | Coordinate the phosphate group and facilitate phosphoryl transfer. | Ionic Coordination |
This table, based on studies of PEP with pyruvate kinase, illustrates the types of interactions that would be investigated for S-PEP using molecular simulations. biorxiv.org
Computational chemistry provides powerful tools for mapping the entire energy landscape of an enzymatic reaction. chemrxiv.orgnih.gov By calculating the potential energy surface, researchers can identify the most probable reaction pathway, including the structures of high-energy transition states and any stable intermediates. Methods like the nudged elastic band (NEB) or string method can be used to find the minimum energy path between the reactant (enzyme-S-PEP complex) and the product states. nih.gov
The substitution of oxygen with sulfur is expected to significantly alter the reaction's energy profile. Computational models can predict whether the reaction remains concerted or becomes stepwise, and they can calculate the activation energy barrier, which is directly related to the reaction rate. These predictions are invaluable for interpreting experimental kinetic data and for understanding how the thiophosphate modification impacts catalytic efficiency. rsc.org
To accurately model the bond-breaking and bond-forming events at the heart of catalysis, a purely classical approach like MD is insufficient. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a solution. mdpi.comscispace.com In a QM/MM simulation, the chemically active region—comprising S-PEP, key active site residues, and metal cofactors—is treated with high-level quantum mechanics, which can accurately describe electronic rearrangements. The remainder of the protein and solvent is treated with a more computationally efficient molecular mechanics force field. nih.gov
QM/MM studies on related phosphate-transfer enzymes have been instrumental in elucidating their mechanisms. For example, QM/MM calculations on PEP mutase suggested a concerted reaction mechanism proceeding through a dissociative, metaphosphate-like transition state. mdpi.comresearchgate.net Applying this methodology to an enzyme with S-PEP would allow for a direct comparison of the transition state structures and energy barriers for the phosphoryl versus thiophosphoryl transfer reactions, providing deep insight into the electronic effects of the sulfur substitution on catalysis.
Bioinformatic Analysis of this compound-Interacting Proteins
Bioinformatics provides the tools to predict which proteins within an organism might interact with this compound. youtube.com Since S-PEP is an analogue of PEP, a primary strategy is to search for proteins that are known or predicted to bind PEP. This can be accomplished by screening protein sequence databases (like UniProt) or domain databases (like Pfam and InterPro) for proteins containing established PEP-utilizing domains, such as the Pyruvate kinase barrel domain or the PEPCK domain. wikipedia.org
Sequence homology searches, using tools like BLAST, can identify orthologs of known PEP-binding proteins in other species. Once candidate proteins are identified, their structures can be predicted using homology modeling servers (e.g., SWISS-MODEL). nih.gov These structural models can then be used for computational docking studies with S-PEP to assess the likelihood of a functional interaction.
Furthermore, specialized web servers like PEP-SiteFinder can perform blind searches on a protein's surface to identify potential peptide or small molecule binding sites, which could help generate hypotheses about novel S-PEP interactors. bio.toolsnih.gov Finally, metabolic pathway databases (such as KEGG) can be used to place these potential interactions within a broader biological context, suggesting functional roles for S-PEP in cellular metabolism. nih.gov
Future Research Directions and Applications in Basic Science
Development of Novel Thiophosphoenolpyruvate-Based Probes for Enzymology
The development of novel activity-based probes (ABPs) is a key area where TPEP can make a significant impact. nih.gov ABPs are chemical tools that covalently bind to active enzymes, allowing for their detection and characterization. nih.gov TPEP and its analogs can be designed as probes to target and study the active sites of PEP-utilizing enzymes. researchgate.netnih.gov
Key research areas include:
Designing "Clickable" Probes: Incorporating "clickable" functional groups, such as azides or alkynes, into TPEP analogs would enable their use in click chemistry-based activity-based protein profiling (ABPP). nih.gov This technique allows for the sensitive and specific labeling and identification of target enzymes in complex biological samples, including living cells. nih.gov
Developing Fluorescent Probes: Attaching fluorophores to TPEP-based probes can facilitate the visualization and tracking of enzyme activity in real-time using fluorescence microscopy. mdpi.comrsc.org This approach can provide valuable insights into the subcellular localization and dynamics of enzyme activity. rsc.org
Creating Transition-State Analog Probes: TPEP can be modified to mimic the transition state of the enzymatic reaction it participates in. wikipedia.org These transition-state analog probes are expected to bind with very high affinity to their target enzymes, making them potent and specific inhibitors. wikipedia.org This strategy can be used to stabilize and study the enzyme-substrate complex, providing a snapshot of the catalytic process.
Elucidation of Undiscovered this compound-Interacting Enzymes and Pathways
While several enzymes are known to interact with PEP, it is likely that there are undiscovered enzymes and metabolic pathways that can also utilize or be modulated by TPEP. nih.gov The unique properties of TPEP can be leveraged to identify and characterize these novel interactions.
Future research in this area could involve:
Activity-Based Protein Profiling (ABPP): Using TPEP-based ABPs in combination with mass spectrometry can lead to the identification of novel TPEP-binding proteins from cell lysates or tissues. nih.gov This approach has been successful in discovering new enzyme activities and has the potential to uncover previously unknown metabolic pathways. nih.gov
Metabolomic Analysis: Untargeted metabolomics can be used to identify novel metabolites that are formed or depleted in response to the introduction of TPEP into a biological system. nih.gov This can provide clues about the existence of new metabolic pathways that involve TPEP or its downstream products.
Genetic and Bioinformatic Approaches: The ever-expanding genomic and metagenomic databases can be mined for genes encoding putative PEP-utilizing enzymes. mdpi.com The corresponding proteins can then be expressed and tested for their ability to interact with TPEP. Computational tools can also be used to predict novel metabolic pathways. researchgate.netbiorxiv.org
Application in Synthetic Biology for Pathway Engineering
Synthetic biology aims to design and construct new biological parts, devices, and systems. nih.gov TPEP and its interacting enzymes can be valuable components in the synthetic biologist's toolkit for engineering novel metabolic pathways. nih.govfrontiersin.org
Potential applications include:
Creation of Novel Biosynthetic Routes: By introducing genes for TPEP-utilizing enzymes into host organisms, it may be possible to create novel biosynthetic pathways for the production of valuable chemicals, such as phosphonates. researchgate.net Phosphonates are a class of compounds with diverse applications in medicine and agriculture. researchgate.net
Diversification of Existing Pathways: TPEP can be used as a precursor to generate a range of structurally diverse compounds by leveraging the substrate promiscuity of certain enzymes. frontiersin.org This approach, known as precursor-directed biosynthesis, can be used to produce novel bioactive molecules. frontiersin.org
Development of Synthetic Operons: The genes for a complete metabolic pathway involving TPEP can be assembled into synthetic operons for efficient and coordinated expression in a host organism. nih.gov This strategy has been successfully used to engineer complex metabolic pathways in plants and microorganisms. nih.gov
Contribution to Fundamental Understanding of Phosphoryl Transfer Mechanisms
Phosphoryl transfer reactions are fundamental to numerous biological processes, and their mechanisms are of great interest to biochemists. nih.govnih.gov The substitution of a non-bridging oxygen with sulfur in TPEP alters the electronic properties of the phosphate (B84403) group, making it a powerful tool for dissecting the intricacies of phosphoryl transfer. rutgers.edu
TPEP can contribute to this understanding in several ways:
Probing the Transition State: The "thio effect," which refers to the influence of the sulfur substitution, can provide insights into the nature of the transition state of phosphoryl transfer reactions. rutgers.edu By comparing the reactivity of PEP and TPEP, researchers can infer whether the transition state is more dissociative (metaphosphate-like) or associative (pentavalent phosphorane-like). nih.govrutgers.edursc.org
Stereochemical Analysis: Using stereospecifically labeled TPEP in enzymatic reactions allows for the determination of the stereochemical course of the phosphoryl transfer. researchgate.net This information is crucial for distinguishing between different possible reaction mechanisms. researchgate.net For instance, the reaction catalyzed by phosphoenolpyruvate (B93156) carboxylase was shown to proceed with inversion of configuration at the phosphorus atom, supporting a stepwise mechanism. researchgate.net
Kinetic Isotope Effects: Measuring kinetic isotope effects with heavy isotopes of oxygen in TPEP can provide detailed information about bond breaking and bond making in the transition state. This technique has been instrumental in elucidating the mechanisms of many enzymatic reactions.
Design of Targeted Biochemical Tools for Metabolic Research
Beyond its use as a general probe, TPEP can be engineered to create highly specific tools for investigating particular aspects of metabolism.
Examples of such targeted tools include:
Enzyme-Specific Inhibitors: By modifying the pyruvate (B1213749) moiety of TPEP, it is possible to design analogs that act as potent and selective inhibitors of specific PEP-utilizing enzymes. researchgate.net These inhibitors can be used to probe the physiological roles of these enzymes in living systems.
Metabolic Flux Analysis Probes: Isotopically labeled TPEP can be used in metabolic flux analysis studies to trace the flow of carbon and phosphorus through metabolic pathways. This can provide quantitative information about the activity of different pathways under various conditions.
Tools for Studying Allosteric Regulation: Some PEP-utilizing enzymes are allosterically regulated. TPEP analogs can be designed to either mimic or block the binding of allosteric effectors, thereby helping to elucidate the mechanisms of allosteric regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
